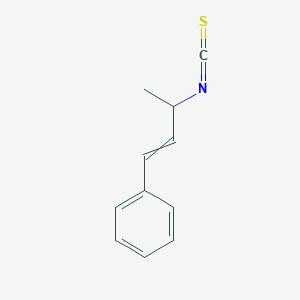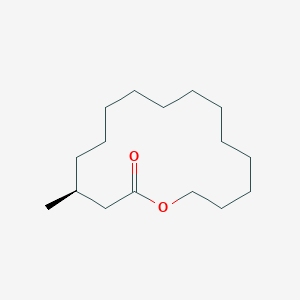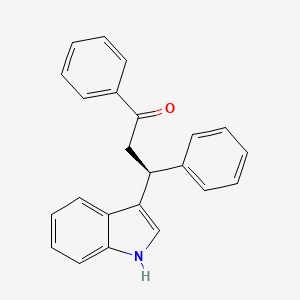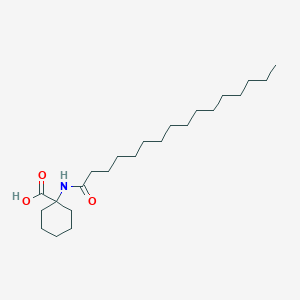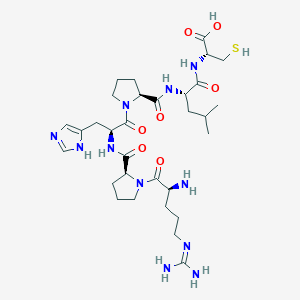![molecular formula C12H12N4O4S B14186939 N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea CAS No. 918800-55-2](/img/structure/B14186939.png)
N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group and a nitrothiazolyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea typically involves the reaction of 4-methoxybenzylamine with 4-nitro-1,3-thiazol-2-yl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
化学反应分析
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated to form a phenol derivative using reagents such as boron tribromide.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Boron tribromide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-Aminophenylmethyl-N’-(4-nitro-1,3-thiazol-2-yl)urea.
Reduction: 4-Hydroxyphenylmethyl-N’-(4-nitro-1,3-thiazol-2-yl)urea.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrothiazole moiety.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The nitrothiazole moiety is known to interfere with bacterial and cancer cell metabolism, leading to cell death. The compound may also inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
N-[(4-Methoxyphenyl)methyl]-N’-(4-bromophenyl)urea: Similar structure but with a bromophenyl group instead of a nitrothiazole group.
N-[(4-Methoxyphenyl)methyl]-N’-(4-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a nitrothiazole group.
N-[(4-Methoxyphenyl)methyl]-N’-(4-fluorophenyl)urea: Similar structure but with a fluorophenyl group instead of a nitrothiazole group.
Uniqueness
N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea is unique due to the presence of both the methoxyphenyl and nitrothiazole groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
918800-55-2 |
|---|---|
分子式 |
C12H12N4O4S |
分子量 |
308.32 g/mol |
IUPAC 名称 |
1-[(4-methoxyphenyl)methyl]-3-(4-nitro-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-10(7-21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17) |
InChI 键 |
VZEKMDQQVYEVAH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NC(=CS2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




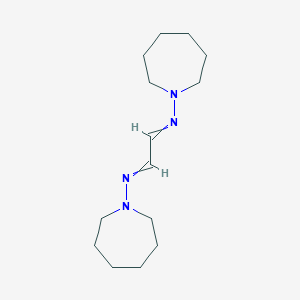
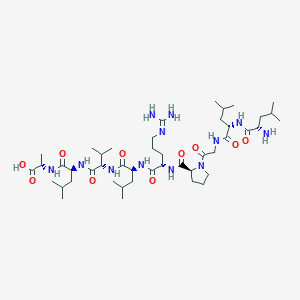
![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)
![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)
![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)

